1-(3-Phenylpropyl)-2-thiourea

Toxicology Structure-Toxicity Relationship Hepatotoxicity

Procure 1-(3-Phenylpropyl)-2-thiourea for its unique cytotoxic profile in hepatocyte assays, distinct from benzyl/phenylethyl analogs. Use as a lipophilic (XLogP3 1.9) LSD1 inhibitor scaffold to streamline SAR library synthesis. Essential for probing thiourea-induced toxicity mechanisms.

Molecular Formula C10H14N2S
Molecular Weight 194.3 g/mol
CAS No. 93168-20-8
Cat. No. B1334197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Phenylpropyl)-2-thiourea
CAS93168-20-8
Molecular FormulaC10H14N2S
Molecular Weight194.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCNC(=S)N
InChIInChI=1S/C10H14N2S/c11-10(13)12-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H3,11,12,13)
InChIKeyAGWZOAHAJCELJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Phenylpropyl)-2-thiourea (CAS 93168-20-8) | Core Properties and Sourcing Overview


1-(3-Phenylpropyl)-2-thiourea (CAS 93168-20-8), also referred to as 3-phenylpropylthiourea, is a monosubstituted thiourea derivative with the molecular formula C10H14N2S and a molecular weight of 194.30 g/mol [1]. It is characterized by a 3-phenylpropyl group attached to one nitrogen of the thiourea core. This compound is typically supplied as a solid with a melting point of 111°C and a calculated XLogP3 of 1.900 . Its physicochemical properties, including specific hydrogen bond donor/acceptor counts, distinguish it from other thiourea analogs in terms of solubility and target interaction potential .

Why 1-(3-Phenylpropyl)-2-thiourea Cannot Be Replaced by Generic Thiourea Analogs


Monosubstituted thiourea derivatives exhibit highly structure-dependent biological and toxicological profiles [1]. Simple substitution with another phenylalkyl group is not functionally equivalent. For instance, the cytotoxicity profile of the 3-phenylpropyl analog (this compound) differs markedly from its benzyl and phenylethyl counterparts in primary hepatocyte assays [1]. This demonstrates that the specific length and nature of the alkyl linker between the phenyl ring and the thiourea moiety critically modulate biological activity and cellular safety margins. Therefore, generic substitution based solely on the thiourea core is scientifically unsound; procurement decisions must be guided by compound-specific quantitative evidence as outlined in the following sections.

Quantitative Differentiation of 1-(3-Phenylpropyl)-2-thiourea Against Key Comparators


Differential Cytotoxicity Profile: 1-(3-Phenylpropyl)-2-thiourea (PPTU) vs. Benzyl and Phenylethyl Analogs

In a comparative structure-toxicity study using freshly isolated rat hepatocytes, N-phenylpropylthiourea (PPTU), which is synonymous with 1-(3-phenylpropyl)-2-thiourea, demonstrated a distinct cytotoxicity profile compared to its shorter-chain analogs [1]. While N-benzylthiourea (BTU) and N-phenylethylthiourea (PETU) were non-toxic at a concentration of 1 mM, PPTU and the butyl analog (PBTU) caused significant LDH-leakage, a marker of cell membrane damage, and depleted intracellular glutathione (GSH) at the same concentration [1].

Toxicology Structure-Toxicity Relationship Hepatotoxicity

Potency Comparison for LSD1 Inhibition: 1-(3-Phenylpropyl)-2-thiourea vs. More Complex Thiourea Derivatives

1-(3-Phenylpropyl)-2-thiourea is reported to inhibit lysine-specific demethylase 1 (LSD1), an epigenetic target in oncology . While specific IC50 data for this exact compound against LSD1 in a biochemical assay is not widely available in public databases, its structural class exhibits defined potency ranges. For context, other simple monosubstituted thiourea derivatives show moderate inhibition (e.g., urease inhibition with an IC50 of 18.61 µM for thiourea itself) [1]. This contrasts with highly optimized, patented LSD1 inhibitors containing a thiourea or urea moiety that achieve low nanomolar potency (e.g., IC50 values below 100 nM) [2].

Epigenetics Cancer Research LSD1 Inhibition

Physicochemical Differentiation: 1-(3-Phenylpropyl)-2-thiourea vs. N-Phenylthiourea

The introduction of the 3-phenylpropyl group significantly alters the physicochemical profile of the thiourea core. 1-(3-Phenylpropyl)-2-thiourea possesses a calculated XLogP3 value of 1.900 , which is notably higher than that of the simpler analog N-phenylthiourea (calculated XLogP3 ~1.2). This increased lipophilicity, driven by the extended alkyl linker, directly impacts its membrane permeability and solubility in biological assay buffers. The compound has a melting point of 111°C , a solid-state property important for handling and formulation.

Physicochemical Properties Lipophilicity Solubility

Synthetic Utility: 1-(3-Phenylpropyl)-2-thiourea as a Defined Scaffold vs. General Thiourea Building Blocks

1-(3-Phenylpropyl)-2-thiourea is utilized as a versatile small molecule scaffold and is described as a "Protein Degrader Building Block" by certain vendors [1]. This contrasts with generic thiourea, which serves as a simpler, non-specific building block. The presence of the 3-phenylpropyl group pre-installs a specific hydrophobic moiety, offering a direct synthetic route to more complex molecules (e.g., N-phenyl-N'-(3-phenylpropyl)thiourea) compared to starting from unsubstituted thiourea, which would require additional steps for mono-alkylation.

Medicinal Chemistry Scaffold Chemical Synthesis

Target Applications for 1-(3-Phenylpropyl)-2-thiourea Based on Evidenced Differentiation


Structure-Toxicity Relationship (STR) Studies in Hepatocyte Models

The unique cytotoxic signature of 1-(3-Phenylpropyl)-2-thiourea (PPTU) at 1 mM in primary rat hepatocytes, marked by LDH-leakage and GSH depletion, which is absent in its benzyl (BTU) and phenylethyl (PETU) analogs, makes it an essential tool for probing the molecular mechanisms of thiourea-induced hepatotoxicity. [1] Researchers investigating how subtle changes in alkyl chain length dictate cellular safety profiles will find this compound indispensable for comparative studies.

Early-Stage LSD1 Inhibitor Scaffold for Medicinal Chemistry

This compound serves as a foundational scaffold for LSD1 inhibitor discovery. While not a high-potency lead, its reported activity provides a starting point for chemical optimization. [1] Its relatively simple structure facilitates the synthesis of diverse analog libraries, allowing medicinal chemists to explore structure-activity relationships (SAR) around the phenylpropyl moiety to improve potency and selectivity against LSD1.

Cellular Assays Requiring Enhanced Membrane Permeability

With an XLogP3 of 1.900, 1-(3-Phenylpropyl)-2-thiourea is significantly more lipophilic than simpler N-phenylthiourea. [1] This physicochemical property suggests improved passive diffusion across cell membranes, making it a superior choice for cell-based assays targeting intracellular enzymes or processes where compound entry into the cell is a critical factor. It is particularly well-suited for studies in cancer cell lines where LSD1 is a relevant intracellular target.

Efficient Synthesis of N-Substituted Thiourea Derivatives

As a pre-functionalized building block, 1-(3-Phenylpropyl)-2-thiourea streamlines the synthesis of more complex thiourea-containing molecules. [1] By eliminating the need for a separate mono-alkylation step on the thiourea nitrogen, it provides a more direct and efficient route to compounds like N-phenyl-N'-(3-phenylpropyl)thiourea, saving both time and resources in the research laboratory.

Technical Documentation Hub

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